![molecular formula C9H11BrS B6354986 (3-Bromo-5-ethylphenyl)(methyl)sulfane CAS No. 1822762-56-0](/img/structure/B6354986.png)
(3-Bromo-5-ethylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for “(3-Bromo-5-ethylphenyl)(methyl)sulfane” is1S/C9H11BrS/c1-2-7-4-5-8(10)6-9(7)11-3/h4-6H,2-3H2,1H3
. This indicates that the molecule consists of a bromine atom and a methyl sulfane group attached to a phenyl ring, which also carries an ethyl group . Physical And Chemical Properties Analysis
“(3-Bromo-5-ethylphenyl)(methyl)sulfane” has a molecular weight of 231.15 g/mol. It is a liquid at room temperature .Scientific Research Applications
Organic Synthesis
(3-Bromo-5-ethylphenyl)(methyl)sulfane: is a versatile reagent in organic synthesis, particularly in the construction of sulfur-containing compounds. Its bromomethyl group can undergo nucleophilic substitution reactions , allowing for the introduction of various functional groups. This compound can serve as a precursor for the synthesis of thioethers , sulfoxides , and sulfones , which are valuable intermediates in pharmaceutical and agrochemical manufacturing .
Medicinal Chemistry
In medicinal chemistry, (3-Bromo-5-ethylphenyl)(methyl)sulfane can be used to create small molecule libraries for drug discovery. Its structural motif is found in many biologically active compounds, making it a key building block for the development of new therapeutic agents. It can be employed in the design of enzyme inhibitors , receptor modulators , and antioxidants due to its ability to mimic certain amino acid residues in peptides .
Material Science
This compound’s bromomethyl moiety can be utilized to modify the surface properties of materials. For instance, it can be grafted onto polymers to enhance their adhesion properties or to create antimicrobial surfaces . Additionally, it can be used in the development of organic semiconductors and electroluminescent materials by incorporating sulfur into the molecular framework .
Catalysis
(3-Bromo-5-ethylphenyl)(methyl)sulfane: can act as a ligand in transition metal catalysis. The sulfur atom can coordinate to metals, facilitating various catalytic processes such as cross-coupling reactions and hydrogenation . This can lead to advancements in the synthesis of complex organic molecules with high efficiency and selectivity .
Environmental Science
In environmental science, this compound can be explored for its potential use in heavy metal remediation . The sulfur atom in (3-Bromo-5-ethylphenyl)(methyl)sulfane has a high affinity for heavy metals, which could be exploited to remove contaminants like mercury and lead from water and soil .
Analytical Chemistry
The compound’s ability to form stable organometallic complexes makes it useful in analytical chemistry for detection and quantification of various substances. It can be used as a derivatization agent in chromatography and mass spectrometry to improve the analysis of sulfur-containing analytes .
Biochemistry
In biochemistry, (3-Bromo-5-ethylphenyl)(methyl)sulfane can be used to study protein interactions . By attaching it to biomolecules, researchers can investigate the role of sulfur in biological systems and its impact on protein folding , stability , and function .
Nanotechnology
Finally, in the field of nanotechnology, this compound can contribute to the synthesis of sulfur-doped nanomaterials . These materials have promising applications in energy storage , catalysis , and sensing . The incorporation of sulfur can modify the electronic properties of nanomaterials, leading to enhanced performance in various applications .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
Future Directions
The future directions for the use of “(3-Bromo-5-ethylphenyl)(methyl)sulfane” would depend on the specific area of research or industry in which it is being used. As a building block in chemical synthesis, its use could be expanded to the synthesis of new compounds with potential applications in various fields .
properties
IUPAC Name |
1-bromo-3-ethyl-5-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-3-7-4-8(10)6-9(5-7)11-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVNVDKJLROCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-ethylphenyl)(methyl)sulfane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.